molecular formula C11H16ClNO2 B112867 Ethyl 2-(benzylamino)acetate Hydrochloride CAS No. 6344-42-9

Ethyl 2-(benzylamino)acetate Hydrochloride

Cat. No.: B112867
CAS No.: 6344-42-9
M. Wt: 229.7 g/mol
InChI Key: ZYCCGXGBRHRRLQ-UHFFFAOYSA-N
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Description

Ethyl 2-(benzylamino)acetate Hydrochloride: is an organic compound with the molecular formula C11H16ClNO2 It is a derivative of glycine and is commonly used in various scientific research applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzylamino)acetate Hydrochloride typically involves the following steps:

  • Formation of Ethyl 2-(benzylamino)acetate: : This can be achieved by reacting benzylamine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of benzylamine attacks the carbonyl carbon of ethyl chloroacetate, resulting in the formation of Ethyl 2-(benzylamino)acetate.

    [ \text{C6H5CH2NH2 + ClCH2CO2C2H5 → C6H5CH2NHCH2CO2C2H5 + HCl} ]

  • Conversion to Hydrochloride Salt: : The free base form of Ethyl 2-(benzylamino)acetate is then converted to its hydrochloride salt by reacting it with hydrochloric acid. This step ensures the compound is in a more stable and crystalline form, suitable for storage and further use.

    [ \text{C6H5CH2NHCH2CO2C2H5 + HCl → C6H5CH2NHCH2CO2C2H5·HCl} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzylamino)acetate Hydrochloride can undergo various chemical reactions, including:

  • Hydrolysis: : The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    [ \text{C6H5CH2NHCH2CO2C2H5 + H2O → C6H5CH2NHCH2COOH + C2H5OH} ]

  • Substitution Reactions: : The benzylamino group can participate in substitution reactions, where the benzyl group can be replaced by other substituents under appropriate conditions.

  • Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly at the benzyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide.

    Substitution: Various electrophiles can be used depending on the desired substitution.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

    Hydrolysis: Benzylglycine and ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Benzylamine derivatives.

    Reduction: Reduced forms of the benzyl group.

Scientific Research Applications

Ethyl 2-(benzylamino)acetate Hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Ethyl 2-(benzylamino)acetate Hydrochloride can be compared with other similar compounds such as:

    N-Benzylglycine Ethyl Ester: Similar structure but without the hydrochloride salt form.

    Ethyl Glycinate Hydrochloride: Lacks the benzyl group, making it less hydrophobic.

    Benzylamine Derivatives: Various derivatives with different substituents on the benzyl group.

Uniqueness

The presence of both the benzylamino and ester groups in this compound makes it a versatile compound with unique properties, suitable for a wide range of applications in research and industry.

Biological Activity

Ethyl 2-(benzylamino)acetate hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H14ClNO2C_{11}H_{14}ClNO_2 and is categorized as an amino acid derivative. The presence of the benzylamino group enhances its reactivity and potential biological activity. It is commonly used as an intermediate in organic synthesis, particularly in pharmaceutical development.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Effects : Studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.
  • Analgesic Properties : The compound has been investigated for its analgesic effects, indicating its potential in pain management therapies.
  • Neurotransmitter Modulation : Similar compounds have shown promise in modulating neurotransmitter systems, suggesting that this compound may also influence pathways associated with neurological disorders.

The exact mechanism of action of this compound remains to be fully elucidated. However, preliminary studies indicate interactions with neurotransmitter receptors, which may influence pain and inflammation pathways. Further research is required to clarify these interactions and their implications for therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
Mthis compoundContains a methyl group instead of ethylMay exhibit different solubility and reactivity profiles
Ethyl 2-(phenethylamino)acetate hydrochlorideContains a phenethyl groupPotentially different biological activity due to structural variation
Benzyl acetateLacks amino functionalityPrimarily used as a flavoring agent; does not possess biological activity like this compound

This compound stands out due to its amino group, which enhances its reactivity and potential biological activity compared to similar compounds lacking this feature.

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

  • In Vivo Efficacy : In animal models, compounds similar to this compound have demonstrated efficacy in reducing inflammation and pain responses. For instance, systemic administration of related compounds has shown significant reductions in inflammatory markers in diabetic models .
  • Pharmacokinetics : Research into the pharmacokinetics of related compounds indicates favorable absorption and distribution characteristics, suggesting that this compound may also exhibit similar profiles, allowing it to effectively reach target tissues such as the nervous system .
  • Safety Profile : Initial safety assessments indicate that compounds within this chemical class do not exhibit significant toxicity at therapeutic doses, supporting their potential use in clinical settings .

Properties

IUPAC Name

ethyl 2-(benzylamino)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10;/h3-7,12H,2,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCCGXGBRHRRLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369214
Record name Ethyl 2-(benzylamino)acetate Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6344-42-9
Record name 6344-42-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50489
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-(benzylamino)acetate Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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